molecular formula C10H6ClFN2O3 B13056650 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Cat. No.: B13056650
M. Wt: 256.62 g/mol
InChI Key: SMJUUOJSOKPFTA-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, fluorine, methoxy, and nitro functional groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline typically involves multiple steps, including halogenation, nitration, and methoxylation reactions. One common synthetic route involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid and sulfuric acid.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: Such as nucleophilic aromatic substitution where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxyl Derivatives: From the oxidation of the methoxy group.

Scientific Research Applications

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methoxy-3-nitroquinoline
  • 7-Fluoro-4-chloroquinoline
  • 6,7-Difluoro-5,8-dichloroquinoline

Uniqueness

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is unique due to the specific combination of functional groups attached to the quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H6ClFN2O3

Molecular Weight

256.62 g/mol

IUPAC Name

4-chloro-6-fluoro-7-methoxy-3-nitroquinoline

InChI

InChI=1S/C10H6ClFN2O3/c1-17-9-3-7-5(2-6(9)12)10(11)8(4-13-7)14(15)16/h2-4H,1H3

InChI Key

SMJUUOJSOKPFTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])F

Origin of Product

United States

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